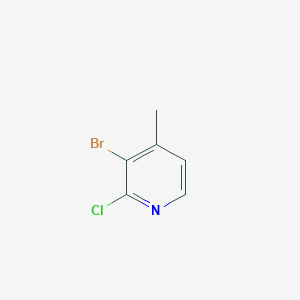

![molecular formula C15H17N3O3 B1436690 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid CAS No. 1304266-32-7](/img/structure/B1436690.png)

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid

Descripción general

Descripción

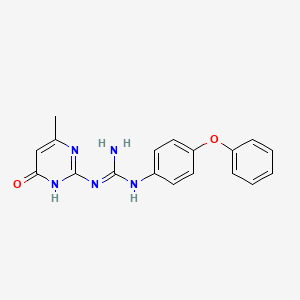

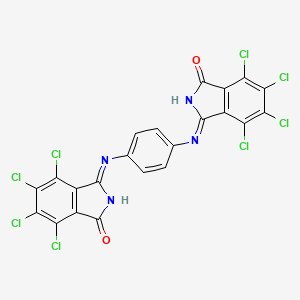

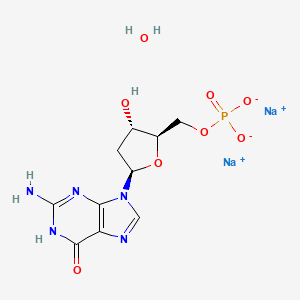

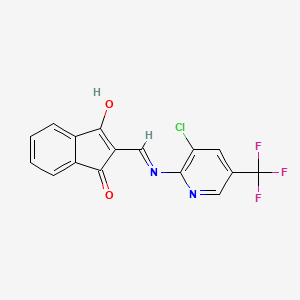

The compound “2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the fusion of benzene ring with 2-pyrimidinone . The reaction can proceed via Michael addition followed by 1,5-exo-trig cyclization and dehydrogenation .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a 2-pyrimidinone . The InChI code for this compound is1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,17,21)(H,19,20) . Chemical Reactions Analysis

Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.32 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Antithyroid Properties

- Study 1: Synthesis of 4-hydroxy-2-quinolones, including derivatives of 2-oxo-4-hydroxyquinoline-3-acetic acid, showed potential for antithyroid properties. This study explored the effects of these compounds on thyroid function (Ukrainets et al., 1997).

Antitubercular Activity

- Study 2: The synthesis of a series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, including the study of their antitubercular activity, is highlighted. These compounds showed potential in this area (Ukrainets et al., 2009).

Anticonvulsant Activity

- Study 3: Research on the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide showed promising results in anticonvulsant activity. These studies included in vivo and in silico investigations (El Kayal et al., 2019).

Synthesis of Novel Derivatives

- Study 4: A study on the synthesis of novel 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one provides insights into new chemical derivatives of this compound. This research was conducted under eco-friendly conditions (Reddy et al., 2012).

One-Pot Synthesis

- Study 5: A one-pot three-component approach for the synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives was investigated. This study highlights the regioselective synthesis of related compounds (Ladani & Patel, 2015).

Safety And Hazards

Direcciones Futuras

Quinazolinones have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .

Propiedades

IUPAC Name |

2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRNGQYUJMLDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)

![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)

![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)

![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)

![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)